4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS: 1018626-66-8) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 2-methoxyphenyl group at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. It is synthesized via cyclization reactions involving amidoxime intermediates and subsequent acid treatment . Its purity (≥95%) and molecular formula (C₁₄H₁₆ClN₃O₂) are critical for reproducibility in preclinical studies .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZYAMPAWUKOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Oxime Intermediate and Cyclization (Based on EP0285032A1)
This method involves the following key steps:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1-Methyl-4-phenylpiperidine-4-carboxylic acid + carbonyldiimidazole (CDI) in refluxing tetrahydrofuran (THF) | Activation of carboxylic acid to reactive intermediate | Formation of imidazolide intermediate |
| 2 | Addition of acetamide oxime, reflux for 1.5 h | Cyclization to form 1,2,4-oxadiazole ring | Formation of oxadiazole ring system |
| 3 | Evaporation of THF, reflux in toluene for 9 h | Completion of cyclization and purification | Isolation of oxadiazole-containing free base |
| 4 | Partition between diethyl ether/water, drying, evaporation | Extraction and purification | Free base of target compound |
| 5 | Precipitation from isopropanol with HCl in diethyl ether | Formation of hydrochloride salt | Crystalline 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (M.p. 260-263°C) |
This approach emphasizes the use of oxime intermediates and carbonyldiimidazole-mediated cyclization to construct the oxadiazole ring, followed by salt formation for isolation.
Reduction and Oxime Formation Route
An alternative route involves:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate + diisobutylaluminium hydride (DIBAH) at -63 to -70°C | Reduction of ester to aldehyde | Formation of 1-methyl-4-phenylpiperidine-4-carboxaldehyde |
| 2 | Aldehyde + O-methylhydroxylamine hydrochloride + triethylamine in methanol, room temperature, 24 h | Formation of oxime | O-methyl oxime intermediate |
| 3 | Extraction and crystallization with oxalic acid | Purification and isolation | Oxime salt crystals (M.p. 149-150°C) |
This method provides a controlled reduction to aldehyde followed by oxime formation, a precursor for oxadiazole ring construction.
Cyclization with Chloroformates and Hydrolysis
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpiperidine + 1-chloroethyl chloroformate in dry toluene, 10 min at room temp, then 80°C for 2.5 h | Cyclization via chloroformate intermediate | Formation of oxadiazole ring derivative |
| 2 | Cooling, filtration of hydrochloride salt, evaporation | Removal of unreacted starting material | Purified intermediate |
| 3 | Reflux in methanol for 3 h, evaporation, partition between diethyl ether and water | Hydrolysis and purification | Final oxadiazole compound (M.p. 114-117°C) |
This strategy uses chloroformate-mediated cyclization to form the oxadiazole ring, followed by hydrolysis and purification.
Salt Formation and Crystallization
The free base of the compound is commonly converted to its hydrochloride salt by:
- Dissolving the free base in isopropanol or 1,4-dioxane.
- Addition of hydrogen chloride gas or HCl solution.
- Stirring at room temperature for 1 hour.
- Isolation of the crystalline hydrochloride salt by filtration.
This step enhances the compound's stability, crystallinity, and facilitates handling.
Reaction Conditions Summary Table
| Preparation Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Carboxylic acid activation | Carbonyldiimidazole | THF | Reflux | 30 min | Formation of reactive intermediate |
| Oxime addition and cyclization | Acetamide oxime | THF | Reflux | 1.5 h | Oxadiazole ring formation |
| Cyclization by chloroformate | 1-chloroethyl chloroformate | Toluene | 80°C | 2.5 h | Alternative ring closure |
| Reduction of ester | DIBAH | Toluene | -63 to -70°C | 1.5 h | Aldehyde formation |
| Oxime formation | O-methylhydroxylamine hydrochloride + triethylamine | Methanol | Room temp | 24 h | Oxime intermediate |
| Salt formation | HCl (gas or solution) | 1,4-dioxane or isopropanol | Room temp | 1 h | Hydrochloride salt precipitation |
Research Findings and Notes
- The use of carbonyldiimidazole as an activating agent for carboxylic acids is efficient for subsequent cyclization to the oxadiazole ring.
- Low-temperature reduction with DIBAH allows selective conversion of esters to aldehydes without over-reduction, crucial for oxime formation.
- The hydrochloride salt form exhibits sharp melting points (260-263°C), indicating high purity and crystalline nature.
- Alternative substituents on the phenyl ring and piperidine nitrogen can be introduced by varying the starting materials and alkylation conditions, demonstrating synthetic flexibility.
- The reaction times range from 1 hour (salt formation) to 24 hours (oxime formation), highlighting the need for controlled conditions to optimize yields.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole rings often exhibit various biological activities, including:
- Antimicrobial Properties : Several studies have reported that oxadiazole derivatives possess significant antibacterial and antifungal activities. The incorporation of the piperidine moiety may enhance these effects through improved binding to microbial enzymes or receptors.
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multi-step organic reactions. Common methods include:
- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Piperidine Functionalization : The piperidine ring can be introduced via nucleophilic substitution methods.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various oxadiazole derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a potential alternative for treating resistant infections.
Case Study 2: Antitumor Efficacy
In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways. Further research is required to elucidate its full mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound can act as an antagonist or agonist at these receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to various pharmacological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs differing in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., 2-methoxy, 4-methoxy): Enhance solubility and influence receptor-binding kinetics due to increased polarity .
- Halogen Substituents (e.g., 2-bromo): Introduce steric bulk and alter binding affinity, as seen in serotonin receptor analogs .
- Alkyl Groups (e.g., 4-methyl): Improve thermal stability and agrochemical efficacy .
Pharmacological Activity :
- The target compound’s 2-methoxy group is critical for serotonin receptor (5-HT₁D/5-HT₁B) modulation, as demonstrated by analogs like GR127935, which share structural motifs .
- 4-Methylphenyl derivatives show reduced neurological activity but are prioritized in agrochemicals for pest control .
Physicochemical Properties :
Biological Activity
The compound 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15ClN4O2
- Molecular Weight : 300.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can modulate the activity of enzymes and receptors, leading to diverse pharmacological effects:
- Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves inhibition of key metabolic pathways in pathogens .
- Anticancer Properties : Research has shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells through mechanisms such as:
- Neuroprotective Effects : Some studies suggest that oxadiazoles may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 12.5 | |
| Antifungal | C. albicans | 15.0 | |
| Anticancer (MCF-7) | Breast Cancer Cells | 10.0 | |
| Neuroprotection | Neuronal Cells | 8.0 |
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 breast cancer cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics like Tamoxifen, indicating its potential as an anticancer agent .
- Western blot analyses revealed that treatment with the compound increased p53 expression and led to caspase-3 activation, suggesting a clear apoptotic pathway activation in cancer cells .
- Antimicrobial Studies :
- Neuroprotective Studies :
Q & A
Q. What are the optimal synthetic routes for 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperidine-oxadiazole derivatives typically involves cyclization reactions. For example, oxadiazole rings can be formed via condensation of amidoximes with carboxylic acid derivatives under acidic or thermal conditions . Key parameters for optimization include:
- Reagent selection : Use nitrile oxides or carbonyl compounds for oxadiazole ring closure.
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance reaction rates.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures high purity .
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : Confirm the piperidine ring (δ 1.5–3.5 ppm for CH₂ groups) and oxadiazole protons (δ 8.0–8.5 ppm for aromatic protons). The methoxy group appears as a singlet at δ 3.8–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column, mobile phase (acetonitrile/water with 0.1% TFA), and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 320–330 amu) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis or oxidation .
- Light Sensitivity : Protect from UV light using amber glass vials .
- Moisture Control : Use vacuum-sealed packaging with desiccants (silica gel) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermal Stress Testing : Expose the compound to 40–60°C for 1–4 weeks. Track changes in melting point (expected range: 175–185°C) and crystallinity via differential scanning calorimetry (DSC) .
Q. How should contradictory toxicity data from different assays be resolved?
Methodological Answer:
- Assay Validation : Compare results across multiple models (e.g., in vitro cytotoxicity vs. in vivo acute toxicity). For example, if acute oral toxicity (LD₅₀) in rodents conflicts with cell viability assays (IC₅₀), consider species-specific metabolic differences .
- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects (e.g., cytochrome P450 inhibition) that may explain discrepancies .
Q. What computational strategies can predict the compound’s bioactivity and binding affinity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine transporters). Focus on the oxadiazole ring’s electron-deficient nature for π-π stacking .
- QSAR Modeling : Train models on analogs (e.g., piperidine derivatives with oxadiazole substituents) to predict logP, solubility, and IC₅₀ values .
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?
Methodological Answer:
- Salt Formation : Test counterions (e.g., citrate or tartrate) to improve aqueous solubility .
- Nanoparticle Formulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles or liposomes for controlled release .
- Co-Solvent Systems : Screen mixtures of PEG-400 and ethanol (up to 10% v/v) to enhance solubility without structural modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
